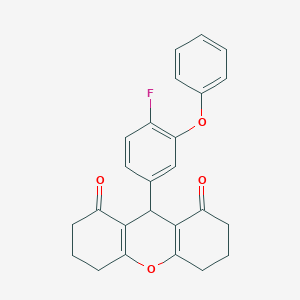
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. This compound has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In
Applications De Recherche Scientifique
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of the NF-κB signaling pathway. Inflammation research has shown that 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to suppress the activation of T cells and reduce the production of autoantibodies.
Mécanisme D'action
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide selectively targets the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the activity of the IKK complex, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes.
Biochemical and Physiological Effects
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of NF-κB signaling pathway, the reduction of pro-inflammatory cytokines, and the suppression of T cell activation. In cancer research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of reactive oxygen species and protect against oxidative stress. In autoimmune disorder research, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to reduce the production of autoantibodies and suppress the activation of T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its selectivity for the IKK complex, which reduces the potential for off-target effects. Another advantage is its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of many cellular processes. However, one of the limitations of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. One direction is the development of more potent and selective inhibitors of the IKK complex. Another direction is the investigation of the potential therapeutic applications of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide in other diseases, such as neurodegenerative disorders and metabolic diseases. Additionally, the combination of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Conclusion
In conclusion, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex and has potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of the NF-κB signaling pathway, and it has been shown to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for the study of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide that may lead to the development of new and effective therapies.
Méthodes De Synthèse
The synthesis of 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide involves several steps, starting with the reaction of 3-bromo-4-methoxybenzaldehyde with pyridine-3-carboxylic acid to form 3-bromo-4-methoxy-N-pyridin-3-ylmethylbenzaldehyde. This compound is then reacted with benzenesulfonyl chloride in the presence of a base to form the final product, 3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide. The overall yield of this synthesis method is approximately 30%.
Propriétés
Nom du produit |
3-Bromo-4-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide |
|---|---|
Formule moléculaire |
C13H13BrN2O3S |
Poids moléculaire |
357.22 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-5-4-11(7-12(13)14)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 |
Clé InChI |
UGVAIPPZALMRFC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Solubilité |
35.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299153.png)
![2-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299154.png)
![Ethyl 3-(3-chlorophenyl)-1-(4-chlorophenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B299157.png)
![2-{3-[(1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299161.png)
![2,6-bis(2-fluorophenyl)hexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B299162.png)
![2-(3-{(E)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B299164.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299165.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B299166.png)
![2-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299167.png)
![isopropyl 2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299168.png)
![(5E)-1-(3-bromophenyl)-5-{[5-(diethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B299170.png)
![2-{3-[(1-(4-ethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299174.png)
![2-{3-[(1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299175.png)
